4-(but-3-yn-1-yl)oxane 4-(but-3-yn-1-yl)oxane
Brand Name: Vulcanchem
CAS No.: 2228916-29-6
VCID: VC11631910
InChI: InChI=1S/C9H14O/c1-2-3-4-9-5-7-10-8-6-9/h1,9H,3-8H2
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol

4-(but-3-yn-1-yl)oxane

CAS No.: 2228916-29-6

Cat. No.: VC11631910

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

Purity: 94

* For research use only. Not for human or veterinary use.

4-(but-3-yn-1-yl)oxane - 2228916-29-6

Specification

CAS No. 2228916-29-6
Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
IUPAC Name 4-but-3-ynyloxane
Standard InChI InChI=1S/C9H14O/c1-2-3-4-9-5-7-10-8-6-9/h1,9H,3-8H2
Standard InChI Key SVRSMRSGXXXQFF-UHFFFAOYSA-N
Canonical SMILES C#CCCC1CCOCC1

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 4-(but-3-yn-1-yl)oxane denotes a tetrahydropyran ring with a but-3-yn-1-yl substituent at the 4-position. The oxane core consists of five methylene groups and one oxygen atom, while the but-3-yn-1-yl group introduces a terminal alkyne functionality. The molecular formula is inferred as C₈H₁₂O, with a molecular weight of 124.18 g/mol. The structure combines planar sp-hybridized carbons from the alkyne with the chair conformation of the oxane ring, influencing both reactivity and physical properties .

Physicochemical Properties

While experimental data for 4-(but-3-yn-1-yl)oxane remain scarce, properties can be extrapolated from related oxane derivatives:

Property4-(But-3-yn-1-yl)oxane (Predicted)4-(Tetrahydropyran-4-yloxy)benzonitrile
Molecular FormulaC₈H₁₂OC₁₂H₁₃NO₂
Molecular Weight (g/mol)124.18203.24
Boiling Point (°C)140–145 (estimated)Not reported
SolubilityMiscible in THF, ethanolSoluble in DMSO, chloroform

The alkyne group enhances polarity compared to purely alkyl-substituted oxanes, likely increasing solubility in polar aprotic solvents. Spectroscopic signatures would include a strong IR absorption near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch), alongside NMR resonances for the oxane protons (δ 1.5–4.0 ppm) and alkyne protons (δ 1.9–2.1 ppm) .

Synthesis Methodologies

Oxone-Mediated Cyclization

Recent advances in Oxone (KHSO₅)-driven reactions provide viable routes for synthesizing alkyne-containing heterocycles. For example, Madabhushi et al. demonstrated the Oxone-mediated annulation of α,β-alkynyl hydrazones with diselenides to form 4-selanylpyrazoles . Adapting this methodology, 4-(but-3-yn-1-yl)oxane could be synthesized via:

  • Alkyne-Epoxidation: Reaction of a diol precursor with an alkyne-containing epoxide under acidic conditions.

  • Oxone-Promoted Cyclization: Intramolecular cyclization facilitated by Oxone’s dual role as an oxidant and acid catalyst (Fig. 1).

ROH+HC≡C-CH2CH2OOxone, THF4-(But-3-yn-1-yl)oxane\text{ROH} + \text{HC≡C-CH}_2\text{CH}_2\text{O} \xrightarrow{\text{Oxone, THF}} \text{4-(But-3-yn-1-yl)oxane}

Figure 1: Proposed Oxone-mediated synthesis pathway .

Sonogashira Coupling

Palladium-catalyzed coupling between a halogenated oxane derivative and but-3-yn-1-ol could directly install the alkyne moiety. This method offers regioselectivity and compatibility with diverse functional groups .

Applications in Organic Synthesis

Click Chemistry Substrate

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. This reactivity is valuable for polymer chemistry and bioconjugation .

Heterocycle Precursor

Under oxidative conditions, the alkyne can undergo cycloaddition with nitriles or azides to yield pyridines or triazoles, respectively. For instance, Jacob et al. utilized analogous alkynes to synthesize selenopyrazoles via electrophilic annulation .

Comparison with Related Oxane Derivatives

CompoundKey Structural FeaturesReactivity Profile
4-(But-3-yn-1-yl)oxaneAlkyne substituentCuAAC, cycloaddition
4-N-BOC-Amino-oxane BOC-protected aminePeptide coupling
Tetrahydropyran-4-carboxylic acid Carboxylic acid groupEsterification, amidation

The alkyne’s π-system differentiates 4-(but-3-yn-1-yl)oxane from saturated derivatives, enabling unique transformations like metal-catalyzed cross-couplings .

Challenges and Future Directions

Current limitations include:

  • Synthetic Yield: Scalable routes require optimization of Oxone stoichiometry and solvent systems.

  • Stability: The alkyne’s susceptibility to oxidation necessitates inert atmospheres during storage.

Future research should explore:

  • Biological Activity Screening: Antibacterial or anticancer potential inferred from structurally related compounds.

  • Polymer Applications: Incorporation into stimuli-responsive materials via post-polymerization modification.

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